molecular formula C17H12N2O3 B12007782 Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-

Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-

Cat. No.: B12007782
M. Wt: 292.29 g/mol
InChI Key: OMRMWDQPXBZWGS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is often used in various industrial applications due to its stability and vivid coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol, which is then coupled with benzoic acid under controlled conditions to form the azo compound.

    Diazotization: 2-amino-1-naphthol is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with benzoic acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the hydroxyl group on the naphthalene ring.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

    Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of 2-amino-1-naphthol and benzoic acid derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool in the development of new materials and compounds.

Biology

In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules, allowing for visualization under a microscope.

Medicine

While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- is used in the production of dyes and pigments for textiles, plastics, and inks. Its vibrant color and stability make it a preferred choice for various applications.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their structure and function.

    Interference with Enzymatic Activity: By binding to enzymes, it can inhibit or modify their activity, affecting metabolic pathways.

    Generation of Reactive Oxygen Species (ROS): Under certain conditions, the compound can generate ROS, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different substituents.

    Congo Red: A bis-azo dye with two azo groups and different aromatic rings.

    Sudan I: An azo dye used for staining and as a coloring agent.

Uniqueness

Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- is unique due to its specific combination of benzoic acid and naphthol moieties, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H12N2O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22)

InChI Key

OMRMWDQPXBZWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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